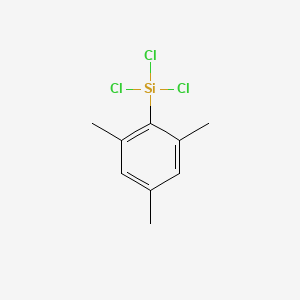![molecular formula C12H18ClNO6S2 B14717663 [(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate CAS No. 22964-43-8](/img/structure/B14717663.png)
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate is a chemical compound with the molecular formula C12H18ClNO6S2 and a molecular weight of 371.8574 g/mol . This compound is known for its unique structure, which includes a 3-chlorophenyl group, an imino group, and two methanesulfonate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of [(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves several steps. One common method includes the reaction of 3-chloroaniline with diethyl oxalate to form an intermediate, which is then treated with methanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of [(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. The methanesulfonate groups can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate can be compared with similar compounds such as:
This compound: This compound has similar structural features but different substituents, leading to variations in chemical reactivity and applications.
[(3-Bromophenyl)imino]diethane-2,1-diyl dimethanesulfonate:
Propriétés
Numéro CAS |
22964-43-8 |
|---|---|
Formule moléculaire |
C12H18ClNO6S2 |
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
2-[3-chloro-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C12H18ClNO6S2/c1-21(15,16)19-8-6-14(7-9-20-22(2,17)18)12-5-3-4-11(13)10-12/h3-5,10H,6-9H2,1-2H3 |
Clé InChI |
VOWIAMSTGAPZSM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


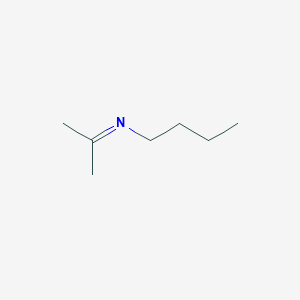
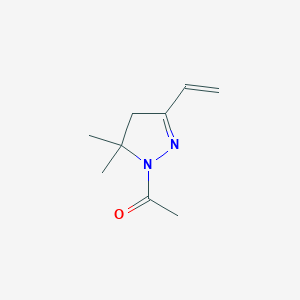
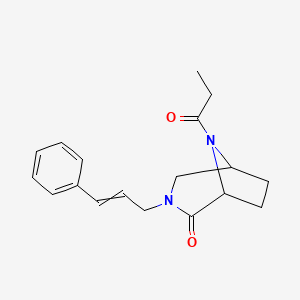
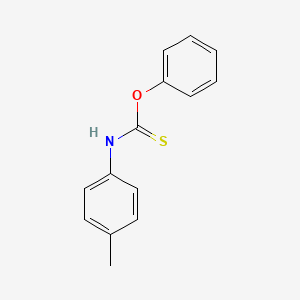
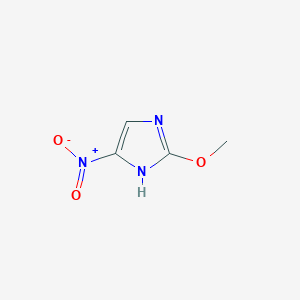
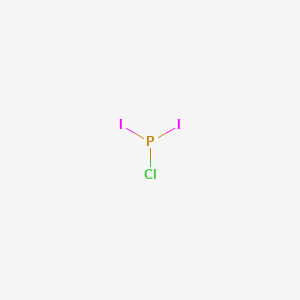

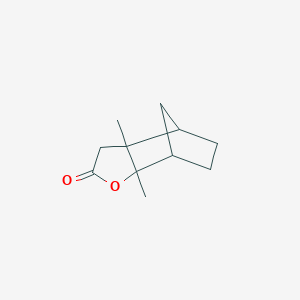
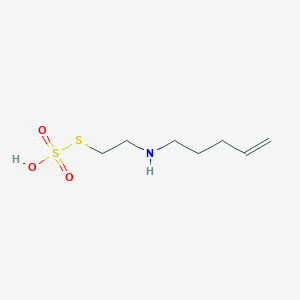
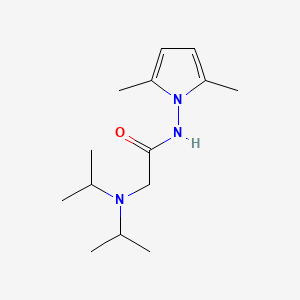

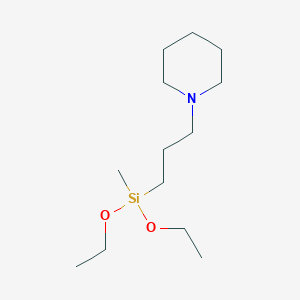
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
